molecular formula C18H13N5 B2607900 2-(1-Cyano-2-phenylvinyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 1164556-51-7

2-(1-Cyano-2-phenylvinyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B2607900
CAS No.: 1164556-51-7
M. Wt: 299.337
InChI Key: RJTSYBYDMOXGLK-OQLLNIDSSA-N
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Description

“2-(1-Cyano-2-phenylvinyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile” is a derivative of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of “this compound” involves the reaction of 2-Cyanopyrazolo[1,5-a]pyrimidine derivative with some aromatic aldehydes, arenediazonium salts, hydrazine hydrate, and guanidine hydrochloride .


Molecular Structure Analysis

The molecular structure of “this compound” is confirmed by spectroscopic data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include the reaction of 2-Cyanopyrazolo[1,5-a]pyrimidine derivative with some aromatic aldehydes, arenediazonium salts, hydrazine hydrate, and guanidine hydrochloride .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include its appearance as yellow crystals, with a melting point of 255 °C . Its spectroscopic data include a maximum absorption (νmax) at 2223 cm−1 (KBr) for the 2CN group .

Scientific Research Applications

Synthetic and Medicinal Aspects of Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine scaffold, closely related to the chemical structure of 2-(1-Cyano-2-phenylvinyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile, is recognized for its broad range of medicinal properties. Research indicates its utility in developing drug-like candidates with anticancer, CNS agents, anti-infectious, anti-inflammatory, and CRF1 antagonist properties, as well as radio diagnostics. The scaffold's structure-activity relationship (SAR) studies are of great interest, providing a foundation for medicinal chemists to explore and develop potential drug candidates further (Cherukupalli et al., 2017).

Optoelectronic Applications

Investigations into pyrazolo[1,5-a]pyrimidine derivatives have also demonstrated their significance in optoelectronic materials. Their incorporation into π-extended conjugated systems has been valuable for creating novel optoelectronic materials with applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. This showcases the versatility of the pyrazolo[1,5-a]pyrimidine scaffold beyond medicinal applications, extending into the field of materials science (Lipunova et al., 2018).

Regio-Orientation in Pyrazolo[1,5-a]pyrimidine Synthesis

The synthesis of pyrazolo[1,5-a]pyrimidines involves attention to regio-orientation and regioselectivity, crucial for achieving the desired medicinal and chemical properties. This aspect is essential for understanding the chemical behavior and potential applications of compounds like this compound in drug development and other chemical syntheses (Mohamed & Mahmoud, 2019).

Future Directions

The future directions for “2-(1-Cyano-2-phenylvinyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile” could involve further studies on its anticancer efficacy and mechanism of action . Additionally, more research could be conducted to explore its other potential pharmacological effects .

Properties

IUPAC Name

2-[(Z)-1-cyano-2-phenylethenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5/c1-12-8-13(2)23-18(21-12)16(11-20)17(22-23)15(10-19)9-14-6-4-3-5-7-14/h3-9H,1-2H3/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJTSYBYDMOXGLK-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C(=NN12)C(=CC3=CC=CC=C3)C#N)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC2=C(C(=NN12)/C(=C/C3=CC=CC=C3)/C#N)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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